an intermediate in the synthesis of Canrenone
3-Oxopregn-4-ene-21,17alpha-carbolactone
CAS No.: 976-70-5
Cat. No.: VC21348586
Molecular Formula: C22H30O3
Molecular Weight: 342.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 976-70-5 |
---|---|
Molecular Formula | C22H30O3 |
Molecular Weight | 342.5 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
Standard InChI | InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
Standard InChI Key | UWBICEKKOYXZRG-WNHSNXHDSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C |
SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C |
Introduction
Chemical Identity and Nomenclature
3-Oxopregn-4-ene-21,17alpha-carbolactone represents a specific chemical entity with defined characteristics and multiple nomenclature designations in chemical databases and literature.
Primary Identification Data
The compound is precisely identified through various chemical identifiers as shown in Table 1 below:
Parameter | Value |
---|---|
Chemical Name | 3-oxopregn-4-ene-21,17alpha-carbolactone |
CAS Registry Number | 976-70-5 |
European Inventory Number (EINECS) | 213-552-4 |
Molecular Formula | C₂₂H₃₀O₃ |
Molar Mass | 342.48 g/mol |
HS Code | 2932206000 |
The CAS registry number 976-70-5 serves as a unique identifier for this compound in chemical databases and literature .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial contexts:
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SC-5233
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6,7-Dihydrocanrenone
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20-spirox-4-ene-3,20-dione
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(17R)-17-Hydroxy-3-oxopregn-4-ene-21-carboxylic acid γ-lactone
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(17R)-3-Oxo-17-hydroxypregn-4-ene-21-carboxylic acid γ-lactone
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3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone
These alternative names reflect different nomenclature systems or highlight specific structural features of the molecule.
Physical and Chemical Properties
The physical and chemical properties of 3-oxopregn-4-ene-21,17alpha-carbolactone determine its behavior in various environments and its potential applications in research and pharmaceutical development.
Fundamental Physical Properties
Table 2 summarizes the key physical properties of the compound:
Property | Value | Determination Method |
---|---|---|
Physical State | Solid | Observed |
Color | White to Pale Yellow | Observed |
Crystallinity | Crystalline | Observed |
Density | 1.17±0.1 g/cm³ | Predicted |
Melting Point | 156-159 °C | Measured |
Boiling Point | 522.8±50.0 °C | Predicted |
The compound exists as a crystalline solid at standard temperature and pressure, with a characteristic appearance ranging from white to pale yellow .
Solubility and Chemical Behavior
The solubility profile of 3-oxopregn-4-ene-21,17alpha-carbolactone is limited to specific organic solvents:
This limited solubility profile is consistent with its steroid structure, which contains both polar and non-polar regions. The compound's hygroscopic nature necessitates specific storage conditions to maintain its stability and purity.
Structural Characteristics
The molecular structure of 3-oxopregn-4-ene-21,17alpha-carbolactone contains several defining features that contribute to its chemical behavior and potential biological activity.
Core Steroid Framework
The compound contains the characteristic four-ring steroid structure with specific modifications:
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A 3-oxo (ketone) group in the A-ring
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A C4-C5 double bond in the A-ring
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A 17α configuration at the D-ring junction
These structural elements define its classification as a pregnane derivative with specific modifications.
Stereochemistry and Configuration
The stereochemistry at position C17 is particularly significant, with the 17α configuration being essential for the formation of the carbolactone structure. This specific stereochemical arrangement distinguishes it from related compounds and potentially influences its biological activity .
Synthesis and Production Methods
Various synthetic approaches have been developed for the production of 3-oxopregn-4-ene-21,17alpha-carbolactone, with metal-free oxidation being a particularly significant method.
Metal-Free Oxidation Process
A key synthesis pathway involves the metal-free oxidation of 17-(3-hydroxypropyl)-3,17-dihydroxyandrostanes:
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Starting with 17-(3-hydroxypropyl)-3,17-dihydroxyandrostane precursors
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Performing oxidation under metal-free conditions
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Formation of the carbolactone structure through intramolecular cyclization
This method offers advantages over traditional metal-catalyzed oxidation processes, potentially reducing metal contamination in the final product.
Alternative Oxidation Methods
Historical approaches to synthesizing similar steroid-21,17-carbolactones have employed various oxidizing agents:
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Chromic acid
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Pyridinium chlorochromate
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Pyridinium dichromate
These methods, while effective, often result in the formation of by-products through secondary reactions, which presents challenges for purification and yield optimization .
Relationship to Other Steroid Carbolactones
3-Oxopregn-4-ene-21,17alpha-carbolactone is structurally related to several pharmacologically active steroid compounds with established therapeutic applications.
Related Pharmacologically Active Compounds
Several structurally related steroid-21,17-carbolactones have significant pharmacological activity:
Compound | Structural Distinction | Known Activity |
---|---|---|
Eplerenone | 9α,11α-epoxy-7α-methoxycarbonyl modification | Aldosterone antagonist |
Drospirenone | 6β,7β;15β,16β-dimethylene modification | Aldosterone antagonist |
Spironolactone | 7α-aceylthio modification | Aldosterone antagonist |
Canrenone | Additional C6-C7 double bond | Aldosterone antagonist |
Prorenone | 6β,7β-methylene with additional C6-C7 double bond | Aldosterone antagonist |
These related compounds primarily function as aldosterone antagonists, with applications in treating hypertension, heart failure, and certain endocrine disorders .
Structure-Activity Relationships
The structural variations in the steroid-21,17-carbolactone framework significantly influence pharmacological activity. The specific configuration at C17 (17α) appears to be critical for the formation of the carbolactone structure and likely impacts receptor binding and biological activity .
Patent Landscape and Intellectual Property
The synthesis and applications of 3-oxopregn-4-ene-21,17alpha-carbolactone and related compounds have been the subject of significant patent activity, reflecting their potential commercial and therapeutic value.
Key Patents
Multiple patents cover various aspects of 3-oxopregn-4-ene-21,17alpha-carbolactone production and application:
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Patents describing metal-free oxidation processes for production
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Patents describing pharmaceutical preparations and medicinal applications
These patents indicate ongoing research interest in optimizing synthesis methods and exploring potential therapeutic applications.
Innovative Production Methods
Recent patent literature describes improved processes for synthesizing 3-oxopregn-4-ene-21,17alpha-carbolactone with enhanced efficiency and purity:
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Methods avoiding heavy metal catalysts to reduce environmental impact and product contamination
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Processes focusing on stereochemical control during synthesis
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Approaches minimizing by-product formation during oxidation steps
These innovations reflect the continuing efforts to improve production methods for this compound and related steroid carbolactones.
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